(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one
Description
This compound (CAS 72777-85-6) is a cyclopenta[b]furan-2-one derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group at the 4-position and a hydroxyl group at the 5-position. Its molecular formula is C14H26O4Si, with a molar mass of 286.44 g/mol . The TBDPS group serves as a protective moiety for alcohols, offering stability under acidic and basic conditions while requiring fluoride-based reagents (e.g., TBAF) for cleavage. This compound is pivotal in multi-step organic syntheses, particularly for prostaglandins and related bioactive molecules, where selective protection of hydroxyl groups is critical .
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4Si/c1-24(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)27-16-20-19-14-23(26)28-22(19)15-21(20)25/h4-13,19-22,25H,14-16H2,1-3H3/t19-,20-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQASGNSCLFLO-YSFYHYPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450678 | |
| Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84786-80-1 | |
| Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure features a hexahydro-2H-cyclopenta[b]furan core, which is modified with tert-butyldiphenylsilyl and hydroxyl groups. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H30O4Si
- Molecular Weight : 410.58 g/mol
- CAS Number : 84786-80-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Research indicates that it may possess anti-inflammatory and anticancer properties due to its ability to modulate specific biochemical pathways.
The mechanism of action involves the compound's interaction with enzymes and receptors that are crucial for various metabolic processes. The presence of hydroxyl groups enhances its reactivity and binding affinity to these biological targets.
1. Anti-inflammatory Activity
Studies have shown that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro.
2. Anticancer Properties
Research indicates that this compound may have potential as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines by activating caspase pathways. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 10 | Cell cycle arrest at G1 phase |
| A549 | 12 | Induction of oxidative stress |
3. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) : Exhibits competitive inhibition, suggesting potential use as an anti-inflammatory drug.
Case Studies
A notable study published by Klar et al. (1995) explored the synthesis and biological evaluation of related compounds, highlighting the significance of the hydroxyl group in enhancing biological activity. This study provides a foundational understanding of how structural modifications can influence pharmacological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent Modifications
Corey Lactone Diol Structure: (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)-hexahydro-2H-cyclopenta[b]furan-2-one (CAS 32233-40-2). Molecular Formula: C8H12O4 (MW: 172.18 g/mol). Key Features: Replaces the TBDPS group with a hydroxymethyl group. Lacks silicon, reducing steric bulk and increasing polarity. Applications: Intermediate in prostaglandin synthesis via zinc dust reduction . Comparison: Higher solubility in polar solvents (e.g., water, methanol) due to hydroxyl groups. Lower thermal stability compared to silyl-protected analogs .
Benzyloxy-Protected Analog Structure: (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-(phenylmethoxy)-hexahydro-2H-cyclopenta[b]furan-2-one (CAS 81190-06-9). Molecular Formula: C15H18O4 (MW: 262.30 g/mol). Key Features: Benzyloxy group at the 5-position instead of TBDPS. Comparison: Benzyl groups are cleaved via hydrogenolysis, offering orthogonal protection strategies. Less hydrolytically stable than silyl ethers under acidic conditions .
Silyl-Protected Derivatives
Double TBDMS-Protected Analog
- Structure : (3aR,4R,5R,6aS)-5-[tert-Butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-hexahydrocyclopenta[b]furan-2-one (CAS 61628-05-5).
- Molecular Formula : C27H52O4Si2 (MW: 496.87 g/mol).
- Comparison : Dual silyl protection increases hydrophobicity (logP > 5) and steric hindrance. Requires sequential deprotection steps .
TBDPS vs. TBDMS Analogs
- TBDMS Example : (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one (CAS 72777-85-6 vs. TBDMS analogs).
- Key Differences : TBDPS offers superior steric protection but lower volatility. TBDMS is smaller, enabling easier crystallization but less stable under strongly basic conditions .
Functional Group Impact on Physicochemical Properties
| Property | Target Compound (TBDPS) | Corey Lactone Diol | Benzyloxy Analog | Double TBDMS Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 286.44 | 172.18 | 262.30 | 496.87 |
| logP (Predicted) | ~3.5 | ~0.2 | ~2.1 | ~5.8 |
| Solubility (Polar Solvents) | Low | High | Moderate | Very Low |
| Deprotection Method | Fluoride (e.g., TBAF) | N/A | H2/Pd-C | Sequential Fluoride |
| Thermal Stability (°C) | 373.8 (Predicted BP) | Decomposes < 200 | Stable to ~250 | >300 |
Stability and Reactivity
- Acid/Base Stability :
- Oxidative Stability :
- Silyl-protected compounds (e.g., CAS 72777-85-6) tolerate oxidizing agents like mCPBA, whereas hydroxyl-containing analogs (e.g., Corey lactone diol) may oxidize to ketones .
Preparation Methods
Dichloroketene Cycloaddition
Dichloroketene, generated in situ from trichloroacetyl chloride and zinc, reacts with cyclopentene to form 7,7-dichlorobicyclo[3.2.0]heptan-6-one (6b ) in 79% yield. Key steps include:
Baeyer-Villiger Oxidation
The dichlorobicyclic ketone undergoes Baeyer-Villiger oxidation to introduce the lactone oxygen. For example, treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature generates the furanone core.
Dehydrochlorination
Final dehydrochlorination using DBU (1,8-diazabicycloundec-7-ene) in THF eliminates HCl, yielding the planar cyclopenta[b]furan-2-one system.
Functionalization and Stereochemical Control
Hydroxymethyl Group Introduction
The hydroxymethyl group at C4 is installed via stereoselective hydroxylation of a pre-functionalized intermediate:
-
Epoxidation : Cyclopentene derivatives are epoxidized using VO(acac)₂ and tert-butyl hydroperoxide (TBHP) to introduce an epoxide, which is subsequently hydrolyzed to a diol.
-
Selective Protection : The primary hydroxyl group is protected with tert-butyldiphenylsilyl (TBDPS) chloride in the presence of imidazole, yielding the silyl ether.
Asymmetric Catalysis
Sharpless asymmetric epoxidation ensures enantiomeric excess (e.g., 99% ee). For example, titanium tetraisopropoxide, diethyl tartrate, and TBHP oxidize allylic alcohols to epoxides with high stereoselectivity.
Key Synthetic Routes
Route A: Cycloaddition-Oxidation Sequence
Route B: Enzymatic Resolution
A ketoreductase-mediated resolution achieves high enantiopurity (99% ee) for the hydroxylated intermediate. Conditions include:
-
Enzyme : CHMO-Rhodo1 (cyclohexanone monooxygenase) in NaPi buffer (pH 7.5).
-
Cofactors : FAD (0.05 mM), glucose (60 mM) for cofactor regeneration.
Characterization and Validation
Spectroscopic Analysis
Optical Rotation
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?
Methodological Answer: Enantiomeric purity is critical for biological activity. Use chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) to separate stereoisomers during purification. Monitor reaction intermediates via NMR spectroscopy (e.g., - and -NMR) to track stereochemical fidelity at each step. For example, the tert-butyldiphenylsilyl (TBDPS) group’s steric bulk can influence regioselectivity during silylation; optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization .
Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?
Methodological Answer: Combine X-ray crystallography (for absolute configuration) with NOESY/ROESY NMR to probe spatial relationships between protons. For example, cross-peaks between the hydroxymethyl proton (δ ~3.8 ppm) and adjacent cyclopentane protons can validate the (3aR,4S,5R,6aS) configuration. Compare experimental optical rotation values with literature data (e.g., [α] = -25° in CHCl) to corroborate stereochemical assignments .
Q. How should researchers purify this compound to remove common byproducts like desilylated analogs?
Methodological Answer: Use silica gel chromatography with gradient elution (hexane/ethyl acetate 8:2 → 6:4) to separate the TBDPS-protected product from polar byproducts. Confirm purity via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water). For trace impurities, employ recrystallization from a toluene/hexane mixture to exploit differences in solubility .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer: Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase DFT calculations. Perform solvent-correlated DFT (e.g., using the SMD model) to simulate reaction pathways under actual conditions. Validate with kinetic isotope effect (KIE) studies for proton-transfer steps (e.g., deuterium labeling at the hydroxyl group). Cross-reference with in situ IR spectroscopy to detect intermediates during silylation or lactonization .
Q. How does the TBDPS group influence the compound’s interaction with biological targets like prostaglandin receptors?
Methodological Answer: The TBDPS group enhances lipophilicity, improving membrane permeability. Test receptor binding via surface plasmon resonance (SPR) or radioligand displacement assays using H-labeled prostaglandin analogs. Compare IC values with desilylated analogs to isolate the TBDPS group’s contribution. Molecular dynamics simulations (e.g., AutoDock Vina ) can model steric clashes or hydrophobic interactions at the receptor’s active site .
Q. What advanced spectroscopic methods can elucidate reaction mechanisms involving this compound’s hydroxyl group?
Methodological Answer: Use O-NMR to track oxygen hybridization changes during lactone ring formation. For proton-transfer steps, employ deuterium exchange experiments monitored by H-NMR. Time-resolved Raman spectroscopy can capture transient intermediates (e.g., oxocarbenium ions) during acid-catalyzed cyclization .
Q. How can researchers address discrepancies between crystallographic data and solution-phase NMR structures?
Methodological Answer: Crystallography may reflect a single conformational state, while NMR captures dynamic equilibria. Perform variable-temperature NMR (-40°C to 25°C) to slow conformational exchange and resolve overlapping signals. Complement with residual dipolar coupling (RDC) measurements in aligned media (e.g., phage-based gels) to compare solution and solid-state geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
